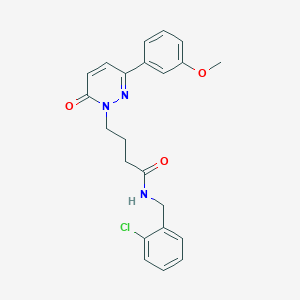![molecular formula C20H20N4O3 B2886631 methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate CAS No. 950234-12-5](/img/structure/B2886631.png)
methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate is a complex organic compound characterized by its triazole and benzoate functional groups
Mechanism of Action
Target of Action
It’s known that triazole derivatives can bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It’s known that triazole derivatives can mediate hydrophobic interactions with the side chains of certain amino acids . This suggests that the compound could potentially interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that triazole derivatives can exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that the compound could potentially affect a variety of biochemical pathways.
Pharmacokinetics
It’s known that triazole derivatives can show a broad range of chemical and biological properties . This suggests that the compound could potentially have diverse pharmacokinetic properties.
Result of Action
It’s known that triazole derivatives can exhibit cytotoxic activities . This suggests that the compound could potentially have similar effects.
Action Environment
It’s known that the activity of triazole derivatives can be influenced by the presence of electron-donating and electron-withdrawing groups . This suggests that the compound’s action could potentially be influenced by similar factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The resulting triazole intermediate is then further reacted with a phenylpropyl group and a benzoate moiety to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The benzoate group can be oxidized to produce benzoic acid derivatives.
Reduction: The triazole ring can be reduced to form a corresponding amine.
Substitution: The phenyl and propyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry, a popular method for creating covalent bonds between molecules.
Biology: The biological applications of methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate include its potential use as a probe in biological imaging and as a precursor for bioactive molecules.
Medicine: In medicine, this compound has shown promise in drug discovery and development. Its ability to interact with various biological targets makes it a valuable candidate for the design of new therapeutic agents.
Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it an important intermediate in various chemical processes.
Comparison with Similar Compounds
Methyl 3-{[(1-phenyl-5-ethyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate
Methyl 3-{[(1-phenyl-5-butyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate
Methyl 3-{[(1-phenyl-5-methyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate
Uniqueness: Methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate stands out due to its specific propyl group, which can influence its reactivity and biological activity compared to its ethyl, butyl, and methyl counterparts.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
IUPAC Name |
methyl 3-[(1-phenyl-5-propyltriazole-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-3-8-17-18(22-23-24(17)16-11-5-4-6-12-16)19(25)21-15-10-7-9-14(13-15)20(26)27-2/h4-7,9-13H,3,8H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVPLXPSJJHBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
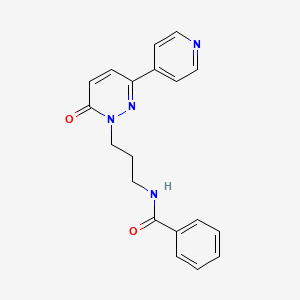
![4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2886549.png)
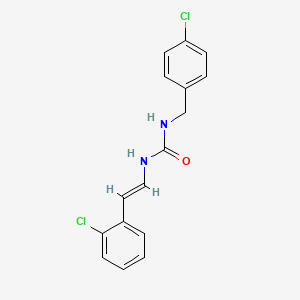
![1-(4-chlorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2886555.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2886558.png)
![1-[(2,6-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B2886559.png)

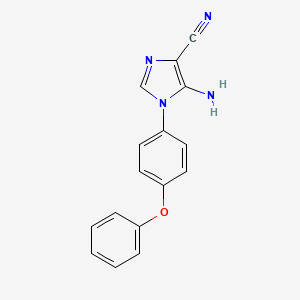
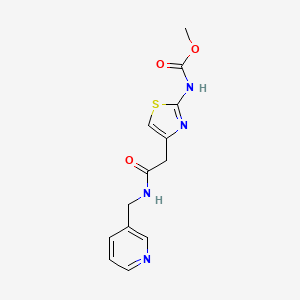
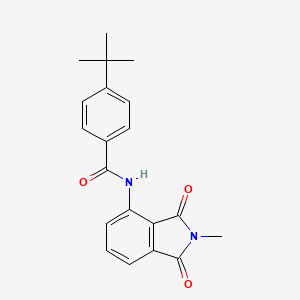
![N-[2-(2-Oxopiperidin-1-yl)propyl]but-2-ynamide](/img/structure/B2886567.png)
![(3Z)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2886570.png)
